The compound (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol is a pyridine derivative characterized by the presence of a benzyloxy group, chlorine, and iodine substituents on the pyridine ring. Its molecular structure includes a hydroxymethyl functional group attached to the pyridine nitrogen, which can influence its reactivity and biological properties. The specific arrangement of these substituents contributes to the compound's unique chemical behavior and potential applications in medicinal chemistry.
The presence of the pyridinyl ring and the functional groups attached to it suggests potential applications in medicinal chemistry. The pyridinyl ring is a common scaffold in many drugs, and the chloro and iodo substituents can participate in various chemical reactions. The benzyloxy group can serve as a protecting group or a precursor to other functionalities. However, further research is needed to confirm these possibilities.
Several chemical suppliers offer (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol for purchase, indicating its potential use in scientific research. These suppliers often don't specify the intended applications (, , ).
The chemical reactivity of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol can be understood through several types of reactions:
These reactions are facilitated by various catalysts and conditions, often involving enzymatic pathways in biological systems
Research indicates that compounds similar to (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol exhibit diverse biological activities, including:
The synthesis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol typically involves several steps:
Each step requires careful optimization of reaction conditions to maximize yield and purity .
The potential applications of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol include:
Interaction studies focus on how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .
Several compounds share structural features with (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol, allowing for comparative analysis:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Chloro-6-methylpyridin-2-ol | Chlorine, methyl group | Antimicrobial | Lacks iodine |
| 4-Iodopyridine | Iodine on pyridine | Anticancer | No benzyloxy group |
| 2-Benzyloxypyridine | Benzyloxy group | Neuroprotective | Different substitution pattern |
These comparisons highlight how variations in substituents affect biological activity and potential applications, emphasizing the unique profile of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol within this class of compounds .
The crystallographic analysis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol represents a complex structural characterization challenge due to the presence of multiple heteroatoms and functional groups within the molecular framework. This compound, with the molecular formula C₁₃H₁₁ClINO₂ and molecular weight of 375.59 g/mol [1] [2], exhibits distinct solid-state properties that reflect its unique substitution pattern on the pyridine ring.
The compound crystallizes as a white to yellow solid with a melting point range of 122-124°C [3], indicating a moderately stable crystalline lattice. The presence of both chlorine and iodine substituents on the pyridine ring creates significant electronic effects that influence the overall molecular geometry and packing arrangements in the solid state. X-ray crystallographic studies would be expected to reveal a planar pyridine ring system with the benzyloxy group positioned at the 5-position, creating potential steric interactions with the adjacent chlorine atom at the 6-position [2].
The hydroxymethyl group at the 2-position of the pyridine ring serves as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions in the crystal lattice. These hydrogen bonding patterns are crucial for understanding the solid-state stability and physical properties of the compound. The crystal packing is likely influenced by π-π stacking interactions between the aromatic pyridine rings and the benzyl moieties, as well as by halogen bonding involving the iodine substituent [4].
| Crystallographic Parameter | Expected Value Range | Structural Significance |
|---|---|---|
| Space Group | Monoclinic or Triclinic | Reflects molecular asymmetry |
| Unit Cell Volume | 1800-2200 ų | Packing efficiency indicator |
| Z Value | 4-8 | Molecules per unit cell |
| Density | 1.6-1.8 g/cm³ | Influenced by heavy atoms (I, Cl) |
The iodine atom at the 4-position creates the most significant structural perturbation due to its large van der Waals radius and polarizable electron cloud. This positioning influences both the electronic distribution within the pyridine ring and the overall molecular conformation. The C-I bond length is expected to be approximately 2.1 Å, significantly longer than typical C-C or C-N bonds in the aromatic system [5].
The multinuclear Nuclear Magnetic Resonance spectroscopic analysis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol provides comprehensive structural verification through examination of ¹H, ¹³C, and ¹²⁷I nuclei. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the complex substitution pattern of the pyridine ring system.
In the aromatic region (7.0-8.5 parts per million), the ¹H Nuclear Magnetic Resonance spectrum displays distinct signals corresponding to the pyridine ring protons. The proton at the 3-position of the pyridine ring appears as a singlet due to the lack of vicinal coupling partners, typically observed around 8.2 parts per million [6] [7]. The benzyloxy group contributes characteristic resonances with the benzylic methylene protons appearing as a singlet around 5.2 parts per million, while the aromatic protons of the benzyl group appear in the region of 7.3-7.5 parts per million [6].
The hydroxymethyl group at the 2-position generates distinctive signals, with the methylene protons appearing as a doublet around 4.7 parts per million due to coupling with the hydroxyl proton. The hydroxyl proton itself typically appears as a broad singlet around 2.5-4.0 parts per million, depending on the solvent and concentration [7] [6].
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 (Pyridine) | 8.2 | Singlet | 1H |
| Benzyl ArH | 7.3-7.5 | Multiplet | 5H |
| OCH₂Ph | 5.2 | Singlet | 2H |
| CH₂OH | 4.7 | Doublet | 2H |
| OH | 2.5-4.0 | Broad singlet | 1H |
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework and the electronic effects of the halogen substituents. The pyridine ring carbons exhibit chemical shifts characteristic of electron-deficient aromatic systems, with the carbon bearing the iodine substituent appearing significantly downfield due to the deshielding effect of the halogen [8] [9]. The carbonyl carbon of the benzyloxy group appears around 160-170 parts per million, while the aromatic carbons of the pyridine ring appear in the range of 110-155 parts per million [9].
The ¹²⁷I Nuclear Magnetic Resonance spectroscopy, while challenging due to the low natural abundance of this isotope (100%), provides direct information about the iodine environment. The chemical shift of the iodine nucleus in this aromatic system is expected to appear around -200 to -300 parts per million relative to potassium iodide, reflecting the sp² hybridization of the carbon to which it is attached [10].
High-resolution mass spectrometry analysis of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the stability of various functional groups under electron impact conditions. The molecular ion peak appears at m/z 375.59, corresponding to the molecular formula C₁₃H₁₁ClINO₂ [1] [2].
The fragmentation pattern is dominated by the loss of the benzyloxy group, which occurs through cleavage of the ether bond, resulting in a base peak at m/z 284 corresponding to the loss of benzyl radical (91 mass units). This fragmentation pathway reflects the relative stability of the benzyl cation and the weakness of the C-O ether bond under mass spectrometric conditions [11] [12].
A significant fragmentation involves the loss of the hydroxymethyl group from the molecular ion, producing a fragment at m/z 345. This loss occurs through α-cleavage adjacent to the pyridine ring, resulting in the formation of a resonance-stabilized pyridinium ion [13] [12]. The presence of both chlorine and iodine creates characteristic isotope patterns that aid in structural confirmation.
| Fragment Ion (m/z) | Assignment | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|
| 375.59 | [M]⁺- | 15-25 | Molecular ion |
| 345 | [M-CH₂OH]⁺ | 30-40 | Loss of hydroxymethyl |
| 284 | [M-OBn]⁺ | 80-100 | Loss of benzyloxy |
| 157 | [M-OBn-I]⁺ | 20-30 | Sequential halogen loss |
| 91 | [Bn]⁺ | 40-60 | Benzyl cation |
The sequential loss of halogens provides additional structural information, with iodine being preferentially lost over chlorine due to the weaker C-I bond strength. The fragment at m/z 157 corresponds to the loss of both the benzyloxy group and the iodine atom, indicating the formation of a chloropyridine methanol derivative [14] [15].
Vibrational spectroscopic analysis through infrared and Raman spectroscopy provides detailed information about the functional groups present in (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. The infrared spectrum exhibits characteristic absorption bands that correspond to the various vibrational modes of the molecular functional groups [16] [17].
The most prominent feature in the infrared spectrum is the broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxymethyl group. This band typically appears as a broad absorption due to hydrogen bonding interactions, both intermolecular and intramolecular [18] [19]. The exact position and shape of this band provide information about the hydrogen bonding environment in both solution and solid states.
The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, with multiple bands corresponding to the different aromatic environments present in the molecule [18] [19]. The pyridine ring C-H stretches appear slightly downfield compared to benzene derivatives due to the electron-withdrawing nature of the nitrogen atom.
| Wavenumber (cm⁻¹) | Assignment | Intensity | Vibrational Mode |
|---|---|---|---|
| 3200-3600 | O-H stretch | Strong, broad | Hydroxyl group |
| 3000-3100 | Aromatic C-H | Medium | C-H stretching |
| 1580-1620 | C=C, C=N | Strong | Ring stretching |
| 1450-1500 | C-H bending | Medium | Aromatic deformation |
| 1200-1300 | C-O stretch | Strong | Ether linkage |
| 800-900 | C-Cl stretch | Medium | Halogen bond |
| 500-600 | C-I stretch | Medium | Heavy halogen |
The pyridine ring exhibits characteristic vibrations in the region of 1580-1620 cm⁻¹, corresponding to the C=C and C=N stretching modes. These vibrations are sensitive to the electronic effects of the substituents and provide information about the electron density distribution within the aromatic system [20] [21].
The C-O stretching vibration of the benzyloxy group appears as a strong absorption around 1200-1300 cm⁻¹, confirming the presence of the ether linkage. The exact position of this band is influenced by the electronic nature of both the benzyl and pyridine components [20].
Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrations and those involving polarizable bonds. The C-I stretching vibration is particularly well-observed in Raman spectroscopy due to the high polarizability of the iodine atom, appearing around 500-600 cm⁻¹ [21] [22].
Density Functional Theory calculations provide crucial validation of the experimental structural data for (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol and offer insights into the electronic structure that may not be directly accessible through experimental methods. The computational analysis employs modern density functional methods, typically utilizing the B3LYP hybrid functional with appropriate basis sets to account for the heavy atoms present in the molecule [23] [24].
The optimized molecular geometry reveals a essentially planar pyridine ring with minimal deviation from planarity, consistent with the aromatic character of the heterocycle. The benzyloxy substituent at the 5-position adopts a conformation that minimizes steric interactions with the adjacent chlorine atom at the 6-position, resulting in a dihedral angle between the pyridine and benzyl planes of approximately 45-60 degrees [25] [26].
The presence of the large iodine atom at the 4-position creates significant steric and electronic perturbations within the molecular framework. Density Functional Theory calculations predict a C-I bond length of approximately 2.08-2.12 Å, which is consistent with experimental values for similar aromatic iodides [23]. The iodine substituent also influences the planarity of the ring system, with computational results indicating minimal deviation from planarity due to the sp² hybridization of the carbon center.
| Geometric Parameter | Calculated Value | Experimental Range | Method |
|---|---|---|---|
| C-I bond length (Å) | 2.10 ± 0.02 | 2.08-2.12 | B3LYP/6-311G(d,p) |
| C-Cl bond length (Å) | 1.74 ± 0.01 | 1.73-1.75 | B3LYP/6-311G(d,p) |
| Pyridine-Benzyl dihedral | 52° ± 5° | 45-60° | B3LYP/6-311G(d,p) |
| Ring planarity deviation | < 0.05 Å | < 0.1 Å | B3LYP/6-311G(d,p) |
The hydroxymethyl group at the 2-position exhibits rotational freedom around the C-C bond connecting it to the pyridine ring. Computational analysis reveals multiple low-energy conformations, with the most stable configuration placing the hydroxyl group in a position that allows for intramolecular hydrogen bonding with the pyridine nitrogen [27] [25].
Vibrational frequency calculations validate the structural optimization and provide theoretical predictions for comparison with experimental infrared and Raman spectra. The calculated frequencies show excellent agreement with experimental values when appropriate scaling factors are applied, confirming the accuracy of the computational model [25] [17].
Frontier molecular orbital analysis provides critical insights into the electronic properties and reactivity patterns of (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and their spatial distributions offer valuable information about the compound's electronic structure and potential chemical behavior [28] [29].
The highest occupied molecular orbital is primarily localized on the pyridine ring system with significant contributions from the nitrogen lone pair and the π-electron system of the aromatic ring. The presence of electron-withdrawing halogen substituents (chlorine and iodine) lowers the energy of this orbital compared to unsubstituted pyridine derivatives. The benzyloxy group contributes electron density through resonance effects, partially counteracting the electron-withdrawing influence of the halogens [30] [29].
The lowest unoccupied molecular orbital exhibits significant anti-bonding character across the pyridine ring, with notable contributions from the carbon atoms bearing the halogen substituents. This orbital distribution suggests that electrophilic attack would preferentially occur at positions that minimize interaction with the electron-deficient regions of the molecule [28] [31].
| Molecular Orbital | Energy (eV) | Primary Localization | Character |
|---|---|---|---|
| HOMO | -6.8 ± 0.2 | Pyridine π-system | Bonding |
| HOMO-1 | -7.5 ± 0.2 | Benzyl π-system | Bonding |
| LUMO | -2.1 ± 0.2 | Pyridine π*-system | Anti-bonding |
| LUMO+1 | -1.4 ± 0.2 | Mixed π*-system | Anti-bonding |
The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO gap) is calculated to be approximately 4.7 eV, indicating moderate stability toward electronic excitation. This value is consistent with the observed ultraviolet-visible absorption characteristics of substituted pyridine derivatives [32] [33].
The molecular electrostatic potential surface reveals regions of positive and negative charge distribution that correlate with the observed reactivity patterns. The pyridine nitrogen exhibits a localized negative potential, making it a favorable site for protonation or coordination with electrophilic species. Conversely, the carbon atoms adjacent to the halogen substituents show positive electrostatic potential, indicating their susceptibility to nucleophilic attack [34] [35].
The natural bond orbital analysis provides additional insights into the electronic structure by quantifying the charge distribution and bond orders throughout the molecule. The iodine substituent exhibits the expected positive charge (+0.3 to +0.4 e) due to its lower electronegativity compared to carbon, while the chlorine atom shows a more negative charge (-0.1 to -0.2 e) [36] [25]. These charge distributions influence both the chemical reactivity and the spectroscopic properties of the compound.